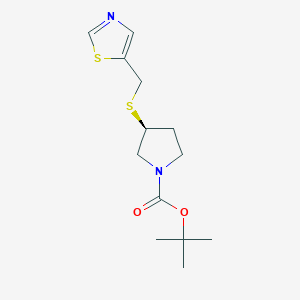![molecular formula C10H9NS B13959807 2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
2-(Prop-1-en-2-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(1-methylethenyl)- is an aromatic heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, slightly viscous liquid with a distinct sulfurous odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzothiazole, 2-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with acetaldehyde in the presence of an acid catalyst can yield the desired compound. Another method involves the cyclization of thioamides or thioureas with appropriate reagents.
Industrial Production Methods
Industrial production of Benzothiazole, 2-(1-methylethenyl)- typically involves large-scale reactions using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as iodine or metal complexes may be employed to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. For instance, nitration with nitric acid can yield nitrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Nitrobenzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives have shown potential as anticancer agents, with some compounds demonstrating activity against various cancer cell lines.
Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(1-methylethenyl)- varies depending on its application. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole, 2-(1-methylethenyl)- can be compared with other similar compounds such as:
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Benzimidazole: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Uniqueness
Benzothiazole, 2-(1-methylethenyl)- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its heterocyclic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H9NS |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-prop-1-en-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3 |
InChI-Schlüssel |
RIPGVSBLNYALJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

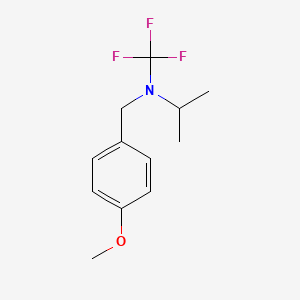
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
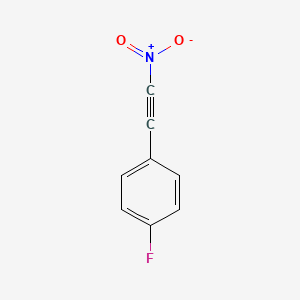
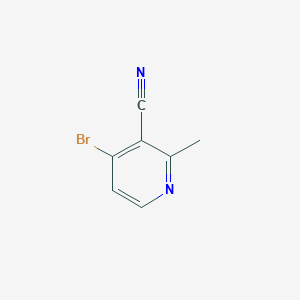
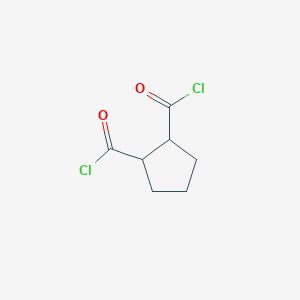
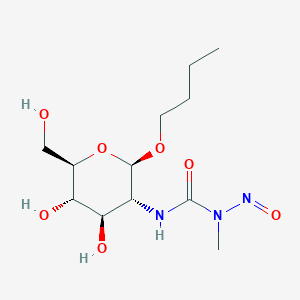
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
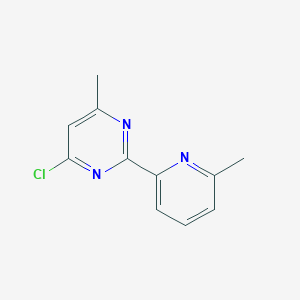
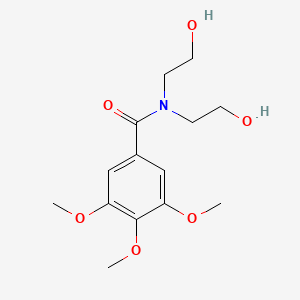
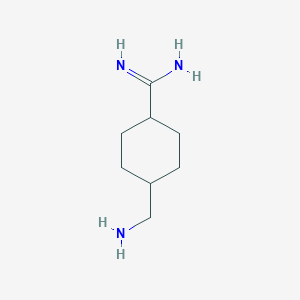
![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
